molecular formula C13H17NO2 B14807953 4-Tert-butyl-5-cyclopropoxynicotinaldehyde

4-Tert-butyl-5-cyclopropoxynicotinaldehyde

Cat. No.: B14807953
M. Wt: 219.28 g/mol
InChI Key: MKTBDNSFLMYXPE-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group at the 4-position, a cyclopropoxy group at the 5-position, and an aldehyde group on the nicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-cyclopropoxynicotinaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a nicotinic acid derivative, followed by functional group modifications. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives with modified functional groups.

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxynicotinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxynicotinaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl and cyclopropoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-5-nitrophthalonitrile: Similar in structure but with a nitro group instead of an aldehyde.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Features tert-butyl groups and an aldehyde but lacks the cyclopropoxy group.

    4-Tert-butylphenol: Contains a tert-butyl group but differs in the functional groups attached to the aromatic ring.

Uniqueness

4-Tert-butyl-5-cyclopropoxynicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both tert-butyl and cyclopropoxy groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-13(2,3)12-9(8-15)6-14-7-11(12)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

MKTBDNSFLMYXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1C=O)OC2CC2

Origin of Product

United States

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